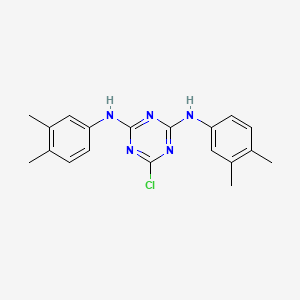

6-chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine (6-chloro-TDT) is an organic compound that is used as a building block for many pharmaceuticals, agrochemicals, and other types of chemicals. It is a derivative of triazine and is a versatile intermediate in the synthesis of a variety of compounds. 6-chloro-TDT is a colorless solid with a melting point of 134-136°C and a boiling point of 247-250°C. It is soluble in polar solvents such as methanol, ethanol, and acetone, and is insoluble in water.

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Supramolecular Applications

One study describes the microwave-assisted synthesis of bistriazines, including compounds structurally related to 6-chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, showcasing their potential in supramolecular chemistry. These compounds exhibit promising applications due to their ability to form hydrogen bonds and/or complexation with metals, which could be used for the efficient preparation of extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Polyamides Incorporating s-Triazine Rings

Another research focus is on polyamides containing s-triazine rings, highlighting their synthesis and characterization. These materials are noted for their solubility in polar solvents and the ability to form transparent, tough, and flexible films, which could have applications in various industries due to their thermal stability and inherent viscosities (Sagar et al., 2001).

Hydrogen-Bonded Complexes

Research on the association behavior of diaminotriazines with uracil derivatives in solution and solid state has been conducted to understand the effects of acylation on complex stabilities. This study provides insights into the molecular interactions and conformational preferences of compounds related to this compound, relevant for designing molecular recognition systems and understanding biological interactions (Beijer et al., 1996).

Antimalarial Activity

Although the focus is not on pharmaceutical applications, it's noteworthy to mention a study evaluating the antimalarial activity of derivatives structurally similar to the chemical . Such studies highlight the potential biological activities and applications of triazine derivatives in medicinal chemistry (Werbel et al., 1987).

Aromatic Polyamides and Supramolecular Chemistry

Further research into aromatic polyamides containing s-triazine rings elaborates on their synthesis, characterizing their solubility, thermal stability, and potential for creating advanced materials with unique properties (Sagar et al., 1997).

Propiedades

IUPAC Name |

6-chloro-2-N,4-N-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5/c1-11-5-7-15(9-13(11)3)21-18-23-17(20)24-19(25-18)22-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3,(H2,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEIPCJKNKJLKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2732619.png)

![3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2732620.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B2732622.png)

![3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2732623.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2732631.png)

![(4-Cyclobutylidenepiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2732632.png)

![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2732635.png)

![3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2732636.png)

![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2732638.png)